Benz[a]anthracene-d12
Overview
Description
Synthesis Analysis
The synthesis of benz[a]anthracene and its derivatives, including deuterated forms, involves complex organic reactions. A study by Boyd et al. (1981) detailed the synthesis and absolute stereochemistry of benz[a]anthracene derivatives, highlighting the intricate steps required to synthesize these molecules in optically pure form (Boyd et al., 1981).
Molecular Structure Analysis
The molecular structure of benz[a]anthracene and its derivatives has been extensively studied. Klein et al. (1987) refined the crystal structure of dimethylbenz[a]anthracene, providing insights into the molecule's electron density distribution and its structural distortions due to steric effects (Klein et al., 1987).
Chemical Reactions and Properties
Benz[a]anthracene undergoes various chemical reactions, including oxidation and formation of dihydrodiols. Tierney et al. (1978) investigated the chemical and enzymic oxidation of benz[a]anthracene, revealing the formation of several dihydrodiol products, which are crucial for understanding the compound's reactivity and its interaction with biological systems (Tierney et al., 1978).
Physical Properties Analysis
The physical properties of benz[a]anthracene derivatives, such as melting points, solubility, and crystalline structure, are fundamental for their application in various fields. The studies mentioned provide detailed crystallographic data that contribute to understanding these compounds' physical properties.
Chemical Properties Analysis
The chemical properties of benz[a]anthracene, including its reactivity, photodegradation, and interaction with catalysts, are influenced by its molecular structure. Jang and McDow (1995) explored the photodegradation of benz[a]anthracene in the presence of organic constituents of atmospheric aerosols, demonstrating the compound's reactivity under environmental conditions (Jang & McDow, 1995).
Scientific Research Applications
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Environmental Analysis
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Polycyclic Aromatic Hydrocarbons (PAHs) Study
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Endocrine Disruptors Research
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Tobacco Research
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Food and Beverage Testing
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Cosmetics Testing
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Incomplete Combustion Study
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Cleaning Products Testing
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Advanced Technology Research
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHBZVCASKNBY-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483912 | |
Record name | Tetraphene-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benz[a]anthracene-d12 | |
CAS RN |
1718-53-2 | |
Record name | Tetraphene-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[a]anthracene-d12 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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